1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: Starting from a suitable precursor, such as a nitrile or an amidoxime, the oxadiazole ring can be formed through cyclization reactions under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.
Introduction of the Carbohydrazide Group: This step involves the reaction of a hydrazine derivative with an appropriate carbonyl compound to form the carbohydrazide moiety.
Final Coupling and Functionalization: The final steps involve coupling the previously synthesized intermediates and introducing the diethylamino and phenylpropylidene groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino and hydrazide groups can be oxidized to form corresponding oxides or imines.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce various amines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic or photonic properties.
Chemical Biology: Employed as a probe or tag in biochemical assays to study protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxadiazole Derivatives: Compounds featuring the oxadiazole ring with various functional groups.
Carbohydrazide Derivatives: Compounds with the carbohydrazide moiety but different ring systems.
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N’-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H25N9O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-3-phenylpropylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C19H25N9O2/c1-3-27(4-2)13-15-16(22-26-28(15)18-17(20)24-30-25-18)19(29)23-21-12-8-11-14-9-6-5-7-10-14/h5-7,9-10,12H,3-4,8,11,13H2,1-2H3,(H2,20,24)(H,23,29)/b21-12+ |
InChI Key |
BKNYJRQXEURQGU-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/CCC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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